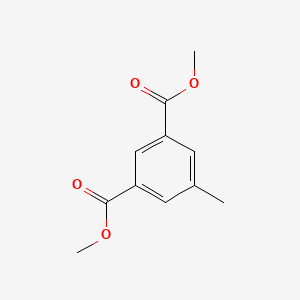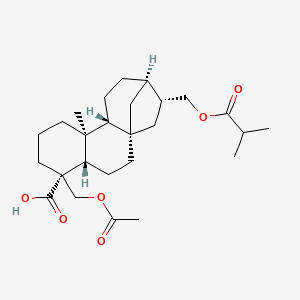
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide, also known as BPTES, is a small molecule inhibitor that specifically targets glutaminase, an enzyme involved in the metabolism of glutamine. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mechanism of Action
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide specifically targets the active site of glutaminase, which is responsible for catalyzing the hydrolysis of glutamine to glutamate. This compound binds to the active site of glutaminase, preventing it from carrying out its enzymatic activity. This leads to a decrease in glutamate production and a subsequent decrease in the production of ATP, which is essential for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells both in vitro and in vivo. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide is its specificity for glutaminase, which reduces the potential for off-target effects. Additionally, this compound has been shown to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapeutic agents. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide could focus on developing more potent and selective inhibitors of glutaminase. Additionally, research could focus on identifying biomarkers that could predict which cancer patients would be most likely to benefit from this compound treatment. Finally, research could focus on developing strategies to overcome the limitations of this compound, such as its poor solubility.
Synthesis Methods
The synthesis of (Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide involves a multi-step process that starts with the reaction of 2-bromobenzaldehyde with 5-bromothiophene-2-carboxylic acid to form 2-bromo-5-(2-bromophenyl)thiophene-3-carboxaldehyde. This intermediate is then reacted with malononitrile in the presence of a base to form (Z)-2-cyano-3-(2-bromo-5-(2-bromophenyl)thiophen-3-yl)acrylic acid. The final step involves the reaction of this intermediate with thionyl chloride and then with ammonia to form this compound.
Scientific Research Applications
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide has been extensively studied for its potential use in cancer treatment. Glutaminase is an important enzyme in cancer cells as it plays a key role in the metabolism of glutamine, which is essential for cancer cell growth and survival. This compound inhibits glutaminase activity, leading to a reduction in glutamine metabolism and ultimately, cancer cell death. Studies have shown that this compound is effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
(Z)-N-(2-bromophenyl)-3-(5-bromothiophen-3-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2N2OS/c15-11-3-1-2-4-12(11)18-14(19)10(7-17)5-9-6-13(16)20-8-9/h1-6,8H,(H,18,19)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAPJXBDIICRSR-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CSC(=C2)Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CSC(=C2)Br)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2598194.png)
![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2598196.png)


![N~4~-(3-fluorophenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2598203.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methylquinolin-4-yl)oxalamide](/img/structure/B2598204.png)

![N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2598207.png)
![3-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2598209.png)
![4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2598211.png)

![3-({[4-(Tert-butyl)phenyl]sulfanyl}methyl)-1-(4-methoxyphenyl)-4-phenyl-2-azetanone](/img/structure/B2598214.png)